Sesame oil

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

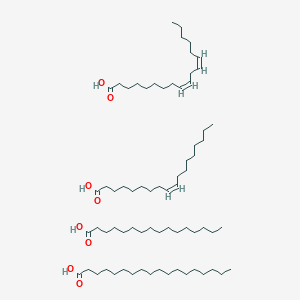

Sesame oil comprises a complex mixture of triglycerides, with oleic and linoleic acids being the dominant fatty acids, accounting for the high degree of unsaturation in the oil. Its unique properties and health benefits are attributed to the presence of lignans (sesamin, sesamolin) and tocopherols, which also contribute to its oxidative stability and shelf life. The process of roasting sesame seeds before oil extraction can significantly alter the chemical composition of the oil, enhancing its flavor and nutritional value.

Molecular Structure Analysis

The molecular structure of this compound is characterized by its triglyceride composition, where fatty acids are esterified with glycerol. The predominant fatty acids, oleic (up to 38.84%) and linoleic (up to 46.26%), confer a liquid state at room temperature and contribute to the oil's nutritional and physical properties. This compound's unique components, such as sesamin and sesamolin, belong to the lignan family and exhibit antioxidant activities, thereby playing a crucial role in the oil's health-promoting properties.

Chemical Reactions and Properties

This compound participates in various chemical reactions, including oxidation and hydrolysis, which can affect its quality and shelf life. The presence of natural antioxidants, such as sesamin, sesamolin, and tocopherols, helps to protect the oil from oxidative damage. During the roasting of sesame seeds, Maillard reaction products are formed, contributing to the oil's distinctive flavor and enhancing its antioxidant capacity.

Physical Properties Analysis

This compound is characterized by its light to dark amber color, depending on the degree of seed roasting. It has a relatively low melting point, which allows it to remain liquid at room temperature. The oil's viscosity, refractive index, and specific gravity are influenced by its fatty acid composition and the presence of unsaponifiable matter, including phytosterols and tocopherols.

Chemical Properties Analysis

The chemical properties of this compound, such as acid value, peroxide value, and saponification value, are indicators of its purity, quality, and degree of oxidation. This compound exhibits high levels of unsaturation due to its fatty acid profile, making it susceptible to oxidative rancidity. However, its natural antioxidants confer a high degree of oxidative stability compared to other vegetable oils.

Scientific Research Applications

Agricultural Applications : Sesame oil production can be influenced by the application of eco-friendly inputs like superabsorbent polymer (SAP) and humic acid (HA), which improve soil properties and plant physiology, ultimately enhancing the quality yield of sesame (Jahan, Nassiri Mahallati, & Amiri, 2019).

Pharmaceutical and Nutraceutical Potential : Sesamol, a major constituent of this compound, has been studied for its pharmacological activities, including antioxidant, anti-inflammatory, antineoplastic, and antimicrobial properties. Formulation strategies have been explored to improve its challenges like stability, low bioavailability, and rapid clearance (Nair et al., 2023).

Nutritional and Health Benefits : Sesame seed oil is characterized by a high degree of unsaturation, rich in tocopherols and phytosterols like β-sitosterol, making it valuable for human nutrition and industrial applications (Gharby et al., 2017).

Ozone Therapy and Skin Health : Ozonized this compound has been studied for its potential in the treatment of acne vulgaris, due to its increased antimicrobial activity and satisfactory stability (Teixeira et al., 2021).

Reproductive Health : this compound supplementation can improve reproductive parameters in diabetic male rats, enhancing testicular microstructure and function, although it does not affect epididymal sperm characteristics (Abbasi et al., 2013).

Crop Improvement : Genetic research on sesame has identified genes related to oil content, fatty acid biosynthesis, and yield, informing breeding strategies for oilseed crops (Wei et al., 2015).

Oxidative Stress Management : Intake of sesame seeds and derivatives, particularly this compound, has been shown to increase antioxidants and reduce oxidative stress markers in various health conditions like hypertension and diabetes (Gouveia et al., 2016).

Oil Extraction Technologies : Pulsed electric fields and high voltage electrical discharges have been evaluated as pre-treatments for this compound extraction, offering potential improvements in oil yield and quality (Sarkis et al., 2015).

Mechanism of Action

Target of Action

Sesame oil, extracted from sesame seeds, contains a variety of fatty acids such as linoleic acid, oleic acid, palmitic acid, and stearic acid . These fatty acids are the primary targets of this compound. They play crucial roles in various biological processes, including lipid metabolism . This compound also contains sesamol, a phenolic compound that targets brain nerve growth factor (NGF) and endocannabinoid signaling under the regulatory drive of the CB1 receptors .

Mode of Action

This compound interacts with its targets to exert several biological effects. For instance, it has been reported to possess antioxidant, anti-aging, antihypertensive, immunoregulatory, and anticancer properties . Sesamol, a component of this compound, has been found to interact with NGF and endocannabinoid signaling pathways, contributing to its antidepressant-like effects .

Biochemical Pathways

This compound affects several biochemical pathways. It enhances gene expression and hepatic enzyme activities involved in fatty acid oxidation . Sesamol, a component of this compound, can inhibit lipid peroxidation, a process involved in the initiation of carcinogenesis . It also interferes with the function and morphology of bacterial cells, inhibiting both Gram-negative and Gram-positive bacteria .

Pharmacokinetics

It is known that this compound is used in food and has a high resistance to oxidative rancidity compared to other vegetable oils, suggesting it has a stable profile .

Result of Action

The action of this compound results in various molecular and cellular effects. It has been reported to inhibit lipid peroxidation, increase the scavenging of free radicals, upregulate antioxidant enzymes, suppress IL-1β (interleukin-1β) and TNF-α (tumor necrosis factor-α), inhibit NF-κB (nuclear factor kappa light chain enhancer of activated B cells) and ERK (extracellular signal-regulated kinase)/p38 MAPK (mitogen-activated protein kinases) signaling, and decrease 5-LOX (low-density lipoprotein) and LOX-1 activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, climate change, particularly rising temperatures and weather extremes, can affect the production and yield of sesame, which in turn impacts the quality and quantity of this compound . Additionally, farming practices, such as the use of water and fertilizer, can also impact the environmental sustainability of this compound production .

Future Directions

properties

IUPAC Name |

hexadecanoic acid;(9Z,12Z)-octadeca-9,12-dienoic acid;octadecanoic acid;(Z)-octadec-9-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.C18H34O2.C18H32O2.C16H32O2/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-17H2,1H3,(H,19,20);9-10H,2-8,11-17H2,1H3,(H,19,20);6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18)/b;10-9-;7-6-,10-9-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKWPJAYOBUUBC-CDLHYPJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCC/C=C\C/C=C\CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H134O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1103.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.